"spectroscopic data (NMR, IR, MS) of 4-Ethynyl-1-isopropoxy-2-nitrobenzene"
"spectroscopic data (NMR, IR, MS) of 4-Ethynyl-1-isopropoxy-2-nitrobenzene"
An In-depth Technical Guide to the Spectroscopic Profile of 4-Ethynyl-1-isopropoxy-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic compounds is paramount. This guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-Ethynyl-1-isopropoxy-2-nitrobenzene. As a Senior Application Scientist, this document moves beyond a simple listing of data points to explain the underlying principles and experimental considerations, ensuring a robust and self-validating approach to characterization.
While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to construct a reliable, predicted spectroscopic profile. This approach provides a strong benchmark for researchers synthesizing or working with this compound.
Molecular Structure and Key Features
4-Ethynyl-1-isopropoxy-2-nitrobenzene is a substituted aromatic compound with three key functional groups that dictate its spectroscopic behavior: a nitro group (-NO₂), an isopropoxy group (-OCH(CH₃)₂), and an ethynyl group (-C≡CH). The interplay of the electron-withdrawing nature of the nitro group and the electron-donating character of the isopropoxy group significantly influences the electronic environment of the benzene ring, which is directly observable in its NMR spectra.
Caption: Molecular structure of 4-Ethynyl-1-isopropoxy-2-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data
The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-3 | ~7.8 - 8.0 | d | 1H | Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. |
| H-5 | ~7.5 - 7.7 | dd | 1H | Coupled to both H-3 and H-6. |
| H-6 | ~7.1 - 7.3 | d | 1H | Ortho to the electron-donating isopropoxy group, resulting in shielding compared to other aromatic protons. |
| -CH (isopropoxy) | ~4.7 - 4.9 | sept | 1H | Deshielded by the adjacent oxygen atom and the aromatic ring. |
| -CH₃ (isopropoxy) | ~1.4 - 1.5 | d | 6H | Equivalent methyl groups coupled to the isopropyl methine proton. |
| Ethynyl-H | ~3.1 - 3.3 | s | 1H | Typical range for a terminal alkyne proton. |
Expertise & Causality: Interpreting the ¹H NMR Spectrum
The predicted positions of the aromatic protons are a direct consequence of the substituent effects. The nitro group at C-2 is a powerful electron-withdrawing group, which deshields the ortho (H-3) and para (H-5) protons, shifting them downfield. Conversely, the isopropoxy group at C-1 is electron-donating, which shields its ortho proton (H-6), moving it upfield. This predictable pattern of chemical shifts provides a strong validation of the substitution pattern on the benzene ring.[1]
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynyl-1-isopropoxy-2-nitrobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1][2]
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Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
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Acquisition: Acquire the spectrum using a standard 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[1]
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Processing: Apply a Fourier transform to the free induction decay (FID), phase the resulting spectrum, and calibrate the chemical shift axis using the TMS signal.
Predicted ¹³C NMR Data
Due to the lack of symmetry, all 11 carbon atoms in the molecule are expected to be chemically non-equivalent, giving rise to 11 distinct signals in the ¹³C NMR spectrum.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~155 - 158 | Aromatic C attached to the isopropoxy group. |
| C-2 | ~140 - 143 | Aromatic C attached to the nitro group. |
| C-3 | ~125 - 128 | Aromatic CH ortho to the nitro group. |
| C-4 | ~118 - 121 | Aromatic C attached to the ethynyl group. |
| C-5 | ~134 - 137 | Aromatic CH para to the isopropoxy group. |
| C-6 | ~115 - 118 | Aromatic CH ortho to the isopropoxy group. |
| C≡CH (Alkyne) | ~83 - 86 | Quaternary alkyne carbon. |
| C≡CH (Alkyne) | ~78 - 81 | Terminal alkyne carbon. |
| -CH (isopropoxy) | ~71 - 74 | Methine carbon of the isopropoxy group. |
| -CH₃ (isopropoxy) | ~21 - 23 | Methyl carbons of the isopropoxy group. |
Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial.
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Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1] Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch of the terminal alkyne. |
| ~2110 | Medium, Sharp | C≡C stretch of the alkyne. |
| ~1520-1550 | Very Strong | Asymmetric N-O stretch of the nitro group.[3] |
| ~1340-1360 | Very Strong | Symmetric N-O stretch of the nitro group.[3] |
| ~3100-3000 | Medium | Aromatic C-H stretch. |
| ~1600, 1475 | Medium | Aromatic C=C ring stretches. |
| ~1250 | Strong | Asymmetric C-O-C stretch of the ether. |
| ~1100 | Strong | Symmetric C-O-C stretch of the ether. |
Expertise & Causality: The Signature of a Nitro Group
The presence of a nitro group is often definitively confirmed by two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[3] These bands, expected around 1530 cm⁻¹ and 1350 cm⁻¹, are typically the most intense peaks in the fingerprint region of the spectrum and serve as a reliable diagnostic tool.
Caption: Workflow for IR data acquisition and analysis.
Experimental Protocol: IR Spectrum Acquisition (ATR)
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Sample Preparation: Place a small amount of the solid 4-Ethynyl-1-isopropoxy-2-nitrobenzene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Background Scan: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
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Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) over the mid-infrared range (4000-400 cm⁻¹) to improve the signal-to-noise ratio.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z ≈ 205.07. The molecular formula is C₁₁H₁₁NO₃, giving a calculated exact mass that should be observable, likely as a moderately intense peak.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃): [M - 15]⁺, m/z ≈ 190. This is a common fragmentation for isopropyl groups.
-
Loss of a nitro group (-NO₂): [M - 46]⁺, m/z ≈ 159. The C-N bond can cleave, leading to the loss of a nitro radical.
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Loss of the isopropoxy group (-OCH(CH₃)₂): [M - 59]⁺, m/z ≈ 146.
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Other fragments corresponding to the aromatic ring and its substituents.
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Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process forms the positively charged molecular ion (M⁺) and induces fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive, predicted spectroscopic profile for 4-Ethynyl-1-isopropoxy-2-nitrobenzene based on established chemical principles and data from analogous structures. The detailed analysis of expected NMR, IR, and MS data, coupled with validated experimental protocols, offers researchers a reliable framework for the synthesis, purification, and characterization of this compound. The unique interplay of the ethynyl, isopropoxy, and nitro functional groups provides a distinct spectroscopic fingerprint that can be used for unambiguous identification.
References
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
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Organic Syntheses. (n.d.). Procedure for Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for scientific paper.
- BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
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SpectraBase. (n.d.). 1-Isopropyl-2-((4-methoxyphenyl)ethynyl)benzene. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Materials for scientific paper.
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PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide.
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PubChem. (n.d.). 4-Ethynyl-2-methyl-1-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-ethynyl-4-nitro-. Retrieved from [Link]
- BenchChem. (2025). Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene.
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Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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LookChem. (2025, May 20). 1-ethynyl-4-nitrobenzene. Retrieved from [Link]
- ResearchGate. (2023, August). The mass spectrum of the purified nitrobenzene product and reference.
